

Application Notes and Protocols for H-9 Dihydrochloride in Cell Culture

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Compound of Interest

Compound Name: H-9 dihydrochloride

Cat. No.: B2765343

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Introduction

H-9 dihydrochloride, chemically known as N-(2-Aminoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a cell-permeable protein kinase inhibitor.[1][2][3][4] It primarily targets cyclic nucleotide-dependent protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), as well as Protein Kinase C (PKC).[2] Its ability to competitively inhibit the ATP binding site of these kinases makes it a valuable tool for dissecting signaling pathways involved in cell growth, differentiation, and apoptosis.[2][5] These application notes provide detailed protocols for the use of **H-9 dihydrochloride** in cell culture experiments and summarize key quantitative data for easy reference.

Data Presentation

Inhibitory Activity of H-9 Dihydrochloride

The following table summarizes the inhibitor constant (K_i) values of **H-9 dihydrochloride** against a panel of protein kinases. These values indicate the concentration of the inhibitor required to decrease the maximal rate of the enzymatic reaction by half and are a measure of the inhibitor's potency.

Kinase	Ki (μM)
Protein Kinase G (PKG)	0.9
Protein Kinase A (PKA)	1.9[2]
Protein Kinase C (PKC)	18[2]
Ca ²⁺ /Calmodulin-dependent Protein Kinase II (CaMK II)	60
Casein Kinase I	110
Casein Kinase II	>300

Recommended Working Concentrations

The optimal concentration of **H-9 dihydrochloride** can vary significantly between cell lines and experimental conditions. Based on available data for related compounds and its Ki values, a starting concentration range is suggested below. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

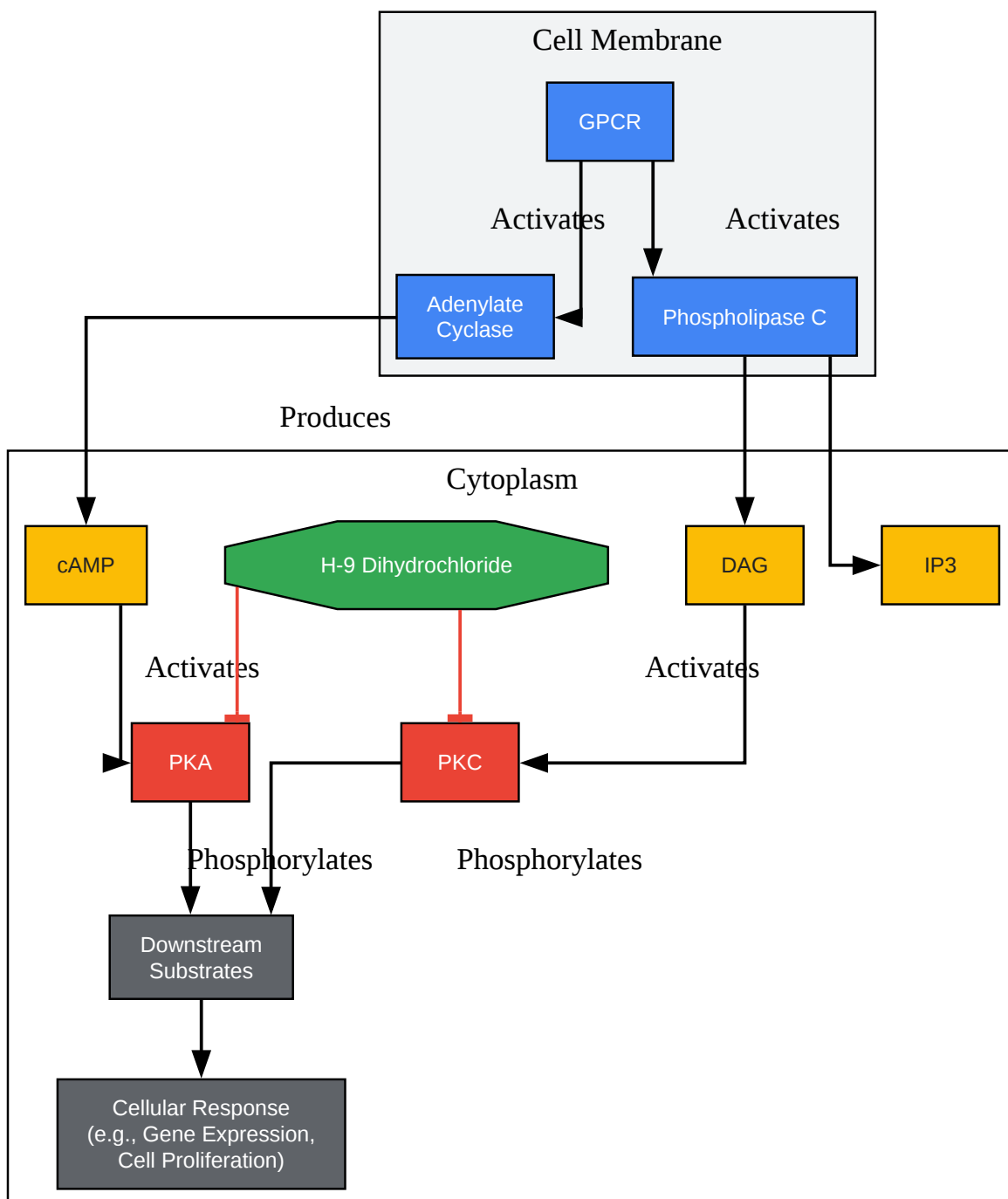
Application	Starting Concentration Range (μM)	Treatment Time
Inhibition of PKA/PKC signaling	10 - 50	30 minutes - 24 hours
Induction of Apoptosis	20 - 100	24 - 72 hours
Cell Viability/Cytotoxicity Assays	1 - 200	24 - 72 hours

Signaling Pathways and Experimental Workflows

H-9 Dihydrochloride Mechanism of Action

H-9 dihydrochloride acts as a competitive inhibitor at the ATP-binding site of several serine/threonine protein kinases, primarily PKA and PKC. By blocking the action of these

kinases, it prevents the phosphorylation of their downstream substrates, thereby modulating a variety of cellular processes.

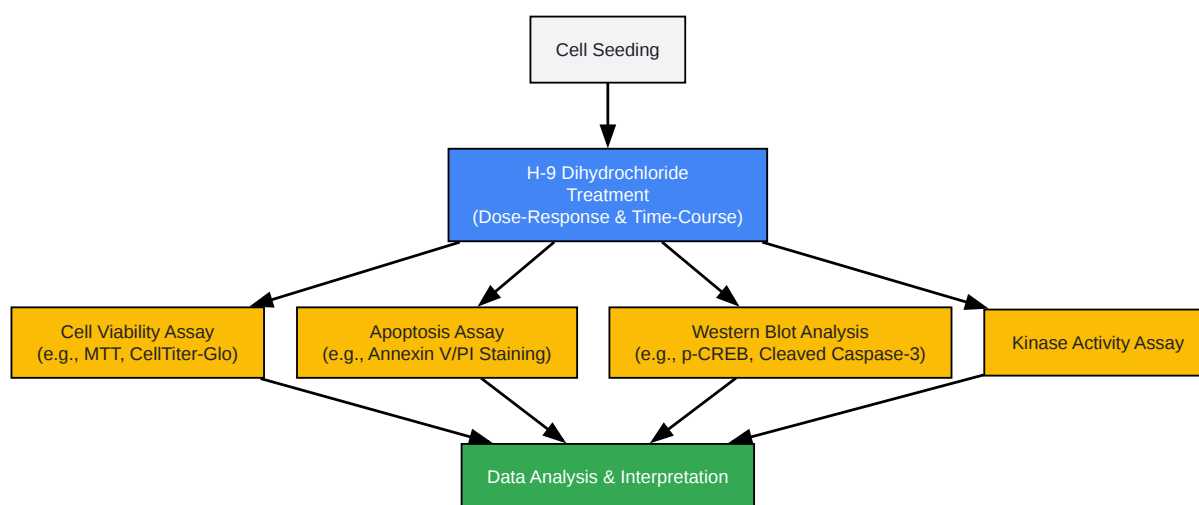


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Caption: **H-9 dihydrochloride** inhibits PKA and PKC signaling pathways.

Experimental Workflow for Investigating H-9 Dihydrochloride Effects

This workflow outlines the key steps to characterize the effects of **H-9 dihydrochloride** on a specific cell line.



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